molecular formula C10H12N4O B1530169 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1178187-90-0

1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1530169
M. Wt: 204.23 g/mol
InChI Key: AOVXJZIKSITLGQ-UHFFFAOYSA-N
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Description

The compound “1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolone ring attached to a 5-aminopyridin-2-yl group at the 1-position and an ethyl group at the 3-position .


Chemical Reactions Analysis

Pyrazolones are known to undergo a variety of chemical reactions, including condensation, substitution, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the amino group and the pyrazolone ring could potentially affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Anticancer Activity

Research on derivatives similar to 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has demonstrated anticancer activity. For example, studies on chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate have shown significant antitumor activity across various biological tests, highlighting the potential of similar compounds in cancer treatment (Temple & Rener, 1989). Additionally, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have exhibited notable antimicrobial and anticancer activities, suggesting the therapeutic versatility of pyrazole derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization

The synthetic route and characterization of pyrazole derivatives, including studies on hydroxymethyl pyrazole derivatives leading to compounds with potential anticancer, antifungal, and antibacterial activities, have been documented. These findings emphasize the significance of structural identification and biological evaluation in developing new pharmacophores (Titi et al., 2020).

Biological Activities

Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, demonstrating the broad biological activities of these compounds. The synthesis of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, has yielded compounds with higher anticancer activity than reference drugs like doxorubicin, alongside excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

Given the wide range of biological activities associated with pyrazolone derivatives, there is significant potential for the development of new drugs based on these compounds . Future research could focus on optimizing the structure of these compounds to maximize their therapeutic effects and minimize side effects.

properties

IUPAC Name

2-(5-aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-5-10(15)14(13-8)9-4-3-7(11)6-12-9/h3-4,6H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXJZIKSITLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
Reactant of Route 6
1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

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